2-propynyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-propynyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide” is a chemical compound . It is related to the class of compounds known as triazinoindoles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new ligand, 1,2,4-triazino[5,6-b]indol-3-ylimino methyl naphthalene-2-ol (HL), was derived from 5H-[1,2,4]triazino[5,6-b]indol-3-amine and 2-hydroxy-1-naphthaldehyde . This ligand was used for the synthesis of metal complexes by the addition of Ni(II)/Cu(II) metal sulfates and 2,2′ bipyridine or 1,10 phenanthroline in a 1:1:1 molar ratio .Scientific Research Applications
Halocyclization and Structural Analysis
Halocyclization of 3-{[2-methyl(bromo)prop-2-en-1-yl]-sulfanyl}-5H-[1,2,4]triazino[5,6-b]indoles demonstrates the production of 3-halomethyl-10H-[1,3]thiazolo[3′,2′: 2,3][1,2,4]triazino[5,6-b]indol-ium halides. These structures were analyzed using 1H NMR and X-ray, highlighting the compound's ability to undergo specific reactions resulting in structurally distinct products (Rybakova, Kim, & Sharutin, 2016).
Tandem Catalysis and α-Imino Rhodium Carbene Precursors
The compound's derivatives have been efficiently prepared through a tandem catalysis process, involving intramolecular ligand stabilized CuAAC and Cu-catalyzed C-N coupling. These derivatives serve as α-imino rhodium carbene precursors, facilitating the construction of various valuable indole molecules, demonstrating the compound’s utility in synthetic organic chemistry (Xing et al., 2014).
Tribological Properties and Tribochemistry Mechanism
Sulfur-containing triazine derivatives have been synthesized and analyzed for their tribological properties and tribochemistry mechanism when used as additives in water-glycol base fluid. These studies provide insights into the compound's potential industrial applications, particularly in improving the antiwear and friction-reducing capacities of lubricants (Wu et al., 2017).
Regioselectivity of Cyclization
Investigations into the regioselectivity of cyclization of 3-allyl(propargyl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indoles have led to a deeper understanding of the chemical behavior and potential applications of this compound in the synthesis of new heterocyclic structures, opening avenues for further research in pharmaceutical and chemical synthesis (Vasˈkevich et al., 2011).
Direction of Heterocyclization Reaction
Studies on the direction of the heterocyclization reaction of this compound under different conditions have provided valuable information on its reactivity and potential uses in the synthesis of complex heterocyclic compounds, which could have applications in drug development and materials science (Rybakova, Slepukhin, & Kim, 2013).
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-propynyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
The binding of this compound to ferrous ions can significantly inhibit cancer cell proliferation .
Biochemical Pathways
The compound’s interaction with iron ions affects the iron-dependent biochemical pathways in the body. By binding to ferrous ions, the compound can decrease intracellular iron ion levels, which can significantly inhibit cancer cell proliferation .
Result of Action
The compound has shown strong antiproliferative activity in vitro against various cancer cells . It can arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . The induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of Fe2+ ions can abolish the cytotoxicity of the compound . Therefore, the compound’s action can be significantly affected by the iron ion levels in the body.
Properties
IUPAC Name |
3-prop-2-ynylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4S/c1-2-7-17-12-14-11-10(15-16-12)8-5-3-4-6-9(8)13-11/h1,3-6H,7H2,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPWCQRBWSQNFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.